21-Desacetyl difluprednate-d6

LC-MS/MS internal standard isotope dilution mass spectrometry ocular pharmacokinetics

21-Desacetyl difluprednate-d6 is a deuterium-labeled stable isotope analog of 21-desacetyl difluprednate, the primary active metabolite of the ophthalmic corticosteroid difluprednate. The compound contains six deuterium (²H) atoms incorporated into its molecular structure (C₂₅H₂₆D₆F₂O₆, MW 472.55), creating a +6 Da mass shift relative to the unlabeled analyte while maintaining nearly identical chemical and physical properties.

Molecular Formula C25H32F2O6
Molecular Weight 472.6 g/mol
Cat. No. B15599115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name21-Desacetyl difluprednate-d6
Molecular FormulaC25H32F2O6
Molecular Weight472.6 g/mol
Structural Identifiers
InChIInChI=1S/C25H32F2O6/c1-4-5-21(32)33-24(20(31)13-28)9-7-15-16-11-18(26)17-10-14(29)6-8-22(17,2)25(16,27)19(30)12-23(15,24)3/h6,8,10,15-16,18-19,28,30H,4-5,7,9,11-13H2,1-3H3/t15-,16-,18-,19-,22-,23-,24-,25-/m0/s1/i1D3,4D2,5D/t5?,15-,16-,18-,19-,22-,23-,24-,25-
InChIKeyBQEJAAIPKDQEPV-VYBNJRKDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

21-Desacetyl Difluprednate-d6: Deuterated Internal Standard for Difluprednate Metabolite Quantification


21-Desacetyl difluprednate-d6 is a deuterium-labeled stable isotope analog of 21-desacetyl difluprednate, the primary active metabolite of the ophthalmic corticosteroid difluprednate [1]. The compound contains six deuterium (²H) atoms incorporated into its molecular structure (C₂₅H₂₆D₆F₂O₆, MW 472.55), creating a +6 Da mass shift relative to the unlabeled analyte while maintaining nearly identical chemical and physical properties . This mass difference enables chromatographic co-elution with MS/MS differentiation, establishing the compound as an internal standard (IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalytical assays in difluprednate pharmacokinetic and metabolism studies [2].

Why 21-Desacetyl Difluprednate-d6 Cannot Be Replaced by Non-Deuterated or Structural Analog Internal Standards


In difluprednate bioanalytical workflows, substituting 21-desacetyl difluprednate-d6 with non-deuterated 21-desacetyl difluprednate or structurally similar corticosteroids introduces quantifiable error due to differential matrix effects. Difluprednate undergoes rapid deacetylation in ocular tissues to 21-desacetyl difluprednate (DFB), which is undetectable as the parent compound within 0.5 hours post-instillation—making accurate metabolite quantification essential for pharmacokinetic assessment [1]. Non-deuterated internal standards fail to chromatographically co-elute with the analyte under identical matrix suppression conditions, producing variable ionization efficiency that cannot be corrected post-acquisition [2]. Studies demonstrate that even structurally analogous IS compounds exhibit up to 30-50% differential ion suppression relative to target analytes in biological matrices, whereas deuterium-labeled isotopologues with identical retention times normalize these matrix-induced variations [3].

Quantitative Differentiation Evidence: 21-Desacetyl Difluprednate-d6 Versus Comparators


Mass Shift and Isotopic Purity: 21-Desacetyl Difluprednate-d6 (+6 Da) Versus -d3 and -d5 Variants

21-Desacetyl difluprednate-d6 provides a +6 Da mass shift (m/z difference) relative to the unlabeled analyte, compared to +3 Da for -d3 variants and +5 Da for -d5 variants . The six-deuterium substitution reduces isotopic cross-talk between the analyte's natural abundance M+6 isotopic peak and the internal standard signal, which is particularly relevant for corticosteroids with complex isotopic envelopes from multiple fluorine atoms [1].

LC-MS/MS internal standard isotope dilution mass spectrometry ocular pharmacokinetics

Chromatographic Co-Elution Performance: Deuterated SIL-IS Versus Structural Analog Internal Standards

Deuterium-labeled internal standards such as 21-desacetyl difluprednate-d6 exhibit identical chromatographic retention time (RT) to the unlabeled analyte under reversed-phase LC conditions, a property not shared by structural analog internal standards [1]. Research on deuterated SIL-IS compounds demonstrates that even a slight retention time difference (ΔRT) between analyte and IS exposes them to different regions of the ion suppression profile in complex biological matrices [2].

matrix effect correction ion suppression bioanalytical method validation

Metabolic Pathway Tracking: 21-Desacetyl Difluprednate-d6 as Active Metabolite Probe Versus Parent Compound Internal Standards

Difluprednate (DFBA) is a prodrug that undergoes rapid deacetylation in ocular tissues to its active metabolite 21-desacetyl difluprednate (DFB); in rabbit studies, DFBA was undetectable in cornea, aqueous humor, or iris/ciliary body at 0.5 h and 2 h post-instillation, while DFB was the predominant detected species [1]. Therefore, an internal standard specific to the metabolite (21-desacetyl difluprednate-d6) rather than the parent drug (difluprednate-d3) is required for accurate pharmacokinetic assessment of the pharmacologically active entity [2].

ocular metabolism prodrug activation DFB quantification

Analytical Method Validation Compliance: Deuterated SIL-IS Performance in Regulatory Bioanalysis

The US FDA Bioanalytical Method Validation Guidance for Industry (2018) recommends the use of stable isotope-labeled internal standards for LC-MS/MS assays due to superior compensation for matrix effects and sample processing variability [1]. Isotope dilution mass spectrometry using deuterated internal standards has been demonstrated to achieve accuracy and precision metrics within FDA acceptance criteria (±15% bias, ≤15% CV) across validated assays, whereas non-isotopic internal standards frequently exceed these limits in complex biological matrices [2].

FDA bioanalytical method validation GLP compliance ANDA impurity profiling

Procurement-Guiding Application Scenarios for 21-Desacetyl Difluprednate-d6


Ocular Pharmacokinetic Studies of Difluprednate Ophthalmic Emulsion

In preclinical and clinical ocular pharmacokinetic studies of difluprednate 0.05% ophthalmic emulsion, 21-desacetyl difluprednate-d6 serves as the essential internal standard for LC-MS/MS quantification of the active metabolite DFB in aqueous humor, cornea, and iris/ciliary body tissues. Given that parent difluprednate is undetectable in ocular tissues within 0.5 hours post-instillation, metabolite-specific IS is required to accurately measure the pharmacologically active species [1].

ANDA Method Development and Validation for Generic Difluprednate

For Abbreviated New Drug Application (ANDA) submissions of generic difluprednate ophthalmic products, 21-desacetyl difluprednate-d6 supports FDA-compliant bioanalytical method validation by providing matrix effect compensation critical for demonstrating bioequivalence. The compound can be integrated into validated LC-MS/MS methods meeting the ±15% accuracy and ≤15% precision requirements specified in regulatory guidance [1].

Impurity Profiling and Quality Control in Difluprednate API Manufacturing

During commercial production of difluprednate active pharmaceutical ingredient (API), 21-desacetyl difluprednate-d6 enables accurate quantification of the 21-desacetyl impurity/degradation product in stability studies and release testing. The compound's deuterium labeling permits differentiation from endogenous matrix components when analyzing trace-level impurities in complex reaction mixtures or formulated drug products [1].

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